molecular formula C23H18BrN5O2S B2646024 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-19-4

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2646024
CAS No.: 895640-19-4
M. Wt: 508.39
InChI Key: AFEOZHSPNRKXBS-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with additional functional groups such as a bromobenzenesulfonyl and a phenylethylamine

Preparation Methods

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the quinazoline moiety: This step involves the condensation of an appropriate amine with a quinazoline precursor.

    Attachment of the bromobenzenesulfonyl group: This can be done through a sulfonylation reaction using a bromobenzenesulfonyl chloride reagent.

    Final coupling with phenylethylamine: This step involves the formation of an amide bond between the triazoloquinazoline intermediate and phenylethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts like palladium or copper, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as anticancer or antimicrobial agents, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINOXALIN-5-AMINE: This compound has a quinoxaline moiety instead of a quinazoline moiety, which may result in different chemical properties and biological activities.

    3-(4-BROMOBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE: This compound has a pyrimidine moiety instead of a quinazoline moiety, which may also result in different chemical properties and biological activities.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEOZHSPNRKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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